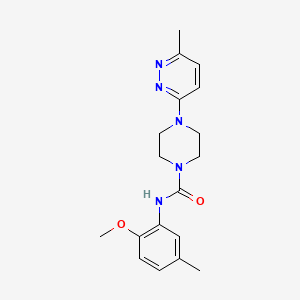

N-(2-methoxy-5-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-13-4-6-16(25-3)15(12-13)19-18(24)23-10-8-22(9-11-23)17-7-5-14(2)20-21-17/h4-7,12H,8-11H2,1-3H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKGMTHCEIAXGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methoxy-5-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide” typically involves multi-step organic reactions. The starting materials might include 2-methoxy-5-methylphenylamine and 6-methylpyridazine, which undergo a series of reactions such as nucleophilic substitution, cyclization, and amidation under controlled conditions. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

“N-(2-methoxy-5-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide” can undergo various chemical reactions, including:

Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its therapeutic potential in treating diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2-methoxy-5-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

Key Structural and Functional Differences

Backbone Modifications :

- Carboxamide vs. Carbothioamide : ML267’s thioamide group reduces logP (predicted ~2.1 vs. ~3.5 for carboxamides) but may decrease metabolic stability due to sulfur susceptibility .

- Pyridazine vs. Thiadiazole/Quinazoline : Pyridazine (as in the target compound) offers two adjacent nitrogen atoms for hydrogen bonding, whereas thiadiazole (LIMKi-2) provides rigidity and quinazoline (A25–A30) enables π-π stacking .

Substituent Effects: Methoxy vs. Halogenated vs. Alkyl Groups: Chloro/fluoro substituents (A25–A30, ML267) improve target affinity via hydrophobic interactions but may introduce toxicity risks. Methyl/methoxy groups (target compound) balance potency and safety .

Biological Activity :

- The target compound’s methoxy and methyl groups may favor CNS penetration compared to PKM-833’s bulky chroman group .

- LIMKi-2’s thiadiazole ring confers superior metabolic stability over pyridazine-based compounds, which are prone to oxidative metabolism .

Research Findings and Implications

- Antibacterial Potential: Structural parallels to ML267 suggest the target compound could inhibit bacterial enzymes, though its carboxamide group may reduce potency compared to thioamide derivatives .

- Kinase Inhibition : Similarity to A25–A30 and LIMKi-2 implies possible kinase-targeted activity. The pyridazine core may compete with ATP-binding sites in kinases .

- Pharmacokinetics : The target compound’s logP (estimated ~3.2) is optimal for oral bioavailability, contrasting with highly lipophilic analogs like PKM-833 (logP >4) .

Biological Activity

N-(2-methoxy-5-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C₁₈H₂₃N₃O

- Molecular Weight : 299.4 g/mol

Research indicates that this compound exhibits its biological effects through several mechanisms:

- Receptor Interaction : It has been shown to interact with various neurotransmitter receptors, which may contribute to its pharmacological properties.

- Enzyme Inhibition : The compound demonstrates inhibitory activity against specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) have shown significant cytotoxic effects. The IC₅₀ values for these cell lines were reported to be in the micromolar range, indicating potent biological activity.

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.2 | Induction of apoptosis via caspase activation |

| U-937 | 0.8 | Cell cycle arrest at G0-G1 phase |

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects:

- Behavioral Studies : Animal models have demonstrated that the compound may exhibit anxiolytic and antidepressant-like activities, potentially through modulation of serotonin and dopamine pathways.

Case Studies

- Case Study 1 : A study published in MDPI evaluated the compound's effects on human leukemia cell lines. The results indicated that it induced apoptosis and increased p53 expression levels, suggesting a mechanism involving tumor suppressor activation .

- Case Study 2 : Another investigation focused on the compound's neuropharmacological profile, revealing significant improvements in depressive-like behaviors in rodent models when administered at specific dosages .

Q & A

Q. Optimization Tips :

- Solvent Choice : THF enhances solubility of polar intermediates, while dichloromethane improves reaction rates for hydrophobic steps .

- Catalyst Use : Triethylamine (Et₃N) or DIEA as bases to neutralize HCl byproducts during amide bond formation .

Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer :

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and piperazine ring conformation. Aromatic proton signals (δ 6.5–8.5 ppm) confirm phenyl/pyridazine integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (±2 ppm accuracy). Fragmentation patterns distinguish regioisomers .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy group) confirm functional groups .

- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to ensure stoichiometric purity (>95%) .

Advanced: How can researchers resolve contradictions in biological activity data observed across different assay systems for this compound?

Methodological Answer :

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms. Validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

- Concentration Gradients : Perform dose-response curves (e.g., 0.1 nM–10 μM) to identify non-linear effects. Use Hill slopes to assess cooperativity .

- Metabolic Stability : Check for species-specific cytochrome P450 metabolism using liver microsomes. Adjust incubation times to account for degradation .

Case Study : notes chloro/fluoro substituents on the phenyl ring modulate receptor affinity. Conflicting IC₅₀ values in neuronal vs. peripheral assays may reflect tissue-specific metabolite formation .

Advanced: What strategies are effective in improving the pharmacokinetic profile of piperazine-carboxamide derivatives like this compound?

Q. Methodological Answer :

- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy to enhance metabolic stability without altering steric bulk .

- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or morpholine) on the pyridazine ring. Use salt forms (e.g., HCl) for improved aqueous solubility .

- Prodrug Design : Mask the carboxamide as an ester prodrug to enhance oral bioavailability. Hydrolytic enzymes in the gut convert it to the active form .

Example : highlights a related compound with a trifluoroethyl-piperazine group, which reduced hepatic clearance by 40% in preclinical models .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity for target receptors?

Q. Methodological Answer :

- Systematic Substitution : Modify the 2-methoxy-5-methylphenyl group to assess steric/electronic effects. Replace methyl with ethyl to probe hydrophobic binding pockets .

- Piperazine Conformation : Compare activity of cis/trans piperazine isomers. X-ray crystallography or molecular docking can predict optimal ring puckering for receptor fit .

- Pyridazine Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 6-position to enhance π-π stacking with aromatic residues in the binding site .

Data-Driven Example : demonstrates that 2,5-dimethylpiperazine derivatives exhibit 10-fold higher AR antagonism than non-methylated analogs, attributed to improved van der Waals interactions .

Advanced: What computational methods are recommended to predict off-target interactions for this compound?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against GPCR/kinase libraries. Prioritize targets with Glide scores ≤ −7 kcal/mol .

- Pharmacophore Modeling : Align the carboxamide and pyridazine moieties with known ligands of serotonin (5-HT₂A) or dopamine (D₂) receptors to flag potential off-targets .

- Machine Learning : Train models on ChEMBL bioactivity data to predict CYP inhibition or hERG channel blockade. Adjust substituents flagged as high-risk .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use NIOSH-approved respirators if airborne dust is generated .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors. Store in sealed containers under nitrogen to prevent oxidation .

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.